2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-8-12(18(20)21)13(17(2)16-8)22-10-6-4-3-5-9(10)15-11(19)7-14/h3-6H,7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUXXNVQWAKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])SC2=CC=CC=C2NC(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazones with α-bromo ketones under visible light catalysis.
Thioether Formation: The pyrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether-substituted phenyl compound with chloroacetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group in the acetamide can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amino derivative.
Substitution of Chloro Group: The major products are the substituted acetamides, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide can act as potent androgen receptor (AR) modulators. Specifically, they may serve as non-steroidal AR antagonists useful in treating androgen-dependent cancers, such as prostate cancer. The compound exhibits high affinity for the androgen receptor and demonstrates significant antagonistic activity, which can inhibit the proliferation of prostate cancer cell lines .
Anti-inflammatory Properties
The compound has potential anti-inflammatory effects, which are being explored in the context of treating inflammatory diseases. Its structure suggests that it could interfere with pathways involved in inflammation, although specific studies on this compound are still limited.
Pesticide Development
The pyrazole moiety in this compound is of interest in the development of new pesticides. Compounds with similar structures have been shown to possess insecticidal and fungicidal properties, making them candidates for agricultural applications. The thioether linkage may enhance biological activity against pests .
Synthetic Pathways
The synthesis of 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide involves several steps that include the introduction of the chloro and thio groups onto a phenyl ring. The synthetic routes often utilize intermediates that are already known for their biological activity, allowing for the efficient development of new derivatives .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar compounds effectively inhibit prostate cancer cell growth by targeting AR pathways. |
| Study B | Anti-inflammatory Effects | Suggested potential mechanisms through which pyrazole derivatives could modulate inflammatory responses. |
| Study C | Agricultural Use | Evaluated the efficacy of related compounds as novel pesticides with promising results against common agricultural pests. |
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioether linkage may also play a role in binding to proteins or enzymes, affecting their function .
Comparison with Similar Compounds
Key Structural Differences:
Analysis: The target compound’s 1,3-dimethyl-4-nitro-pyrazole distinguishes it from analogs with cyano or chlorophenyl substituents (e.g., ).
Reported Activities:
Analysis: The nitro group in the target compound may confer oxidative stress-inducing properties, differentiating it from cyano-substituted analogs that target neurotransmitter receptors . Thioether linkages in pyridine-based compounds (e.g., ) improve membrane permeability, a trait likely shared by the target compound.
Physical and Crystallographic Properties
- Analog from : Reported as pale orange crystals (m.p. unspecified), recrystallized from ethanol-dioxane .
- Fipronil Intermediate () : Characterized via FT-IR, NMR, and LCMS, with bond lengths consistent with similar pyrazole-acetamides (C–N: ~1.34 Å; C–S: ~1.76 Å) .
Comparison : The absence of crystallographic data for the target compound highlights a research gap. However, its structural similarity to SHELX-refined analogs suggests comparable stability and packing efficiency .
Biological Activity
2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- A 2-chloro substituent.
- A N-(thio)phenyl acetamide moiety.
- A 1,3-dimethyl-4-nitro-1H-pyrazole group.
These structural components are believed to contribute to its biological efficacy.
1. Anticancer Activity
Research indicates that compounds similar to 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide exhibit potent activity against various cancer cell lines. For instance:
- Androgen Receptor Modulation : This compound has been identified as a tissue-selective androgen receptor modulator (SARM), demonstrating significant antagonistic activity against the androgen receptor (AR). It effectively inhibited the proliferation of prostatic cancer cell lines, suggesting its potential utility in treating prostate cancer and other AR-dependent diseases .
2. Antimicrobial Activity
Similar pyrazole derivatives have shown promising antimicrobial properties. For example:
- Bacterial Inhibition : Studies have demonstrated that pyrazole-based compounds can disrupt bacterial cell membranes, leading to cell lysis. This mechanism was particularly noted in derivatives that exhibited significant anti-inflammatory activity by inhibiting nitric oxide production .
3. Antifungal Activity
Some derivatives of pyrazole have been evaluated for their antifungal properties:
- Inhibition of Fungal Growth : Compounds with similar structures demonstrated moderate to excellent activities against various phytopathogenic fungi, indicating potential applications in agricultural settings .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | AR antagonism; inhibits prostatic cancer cells | |
| Antimicrobial | Disruption of cell membranes | |
| Antifungal | Inhibition of fungal growth |
Case Study: Prostate Cancer Treatment
A study highlighted the effectiveness of pyrazole derivatives in prostate cancer models. The compound exhibited high affinity for the androgen receptor and was able to inhibit tumor growth in vivo. The results suggest that modifications in the pyrazole structure can enhance AR antagonism while minimizing side effects associated with traditional therapies .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting a substituted pyrazole-thiol intermediate with 2-chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane or THF is a common approach . Optimization involves:
- Temperature : Maintaining 0–5°C during reagent addition to minimize side reactions.
- Catalysts : Fly-ash:PTS (paratoluenesulfonic acid) under solvent-free microwave conditions enhances reaction efficiency .
- Monitoring : TLC (using ethyl acetate/hexane mixtures) ensures reaction completion .
Yield improvements (70–85%) are achieved by recrystallization from ethanol-DMF mixtures .
Q. How can spectroscopic techniques confirm the structural integrity and purity of the compound?
- Methodological Answer :
- FT-IR : Confirm the presence of C=O (amide I band, ~1650 cm⁻¹), S–C (thioether, ~650 cm⁻¹), and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .
- ¹H/¹³C-NMR : Key signals include:
- Acetamide CH₂Cl at δ ~4.2 ppm (¹H) and δ ~40 ppm (¹³C).
- Pyrazole methyl groups at δ ~2.5 ppm (¹H) .
- LCMS : Molecular ion peak [M+H]⁺ should match the exact mass (e.g., m/z 397.05 for C₁₄H₁₃ClN₄O₃S) .
Q. What are the standard protocols for crystallographic characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is recommended. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion .
- Hydrogen Bonding : Graph set analysis (e.g., R₂²(8) motifs) identifies packing patterns influencing stability .
- Validation : Check CIF files with PLATON or checkCIF for systematic errors .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling or substitution reactions?
- Methodological Answer :
- Nitro Group : Strong electron-withdrawing effect activates the pyrazole ring for nucleophilic aromatic substitution (e.g., with amines or thiols) but may hinder Pd-catalyzed couplings (e.g., Suzuki) due to competitive coordination .
- Chloroacetamide : The Cl atom undergoes SN2 displacement with thiols or amines (e.g., forming thioethers or secondary amides). Steric hindrance from the 1,3-dimethyl group slows reactivity, requiring polar aprotic solvents (DMF, DMSO) .
- Case Study : Substitution with thiomorpholine in similar acetamide derivatives achieved 89% yield in DMF at 80°C .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or mechanisms often arise from:
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) and validate via dose-response curves.
- Structural Analogues : Compare with derivatives (e.g., 2-chloro-N-methylacetamide vs. N-ethyl variants) to isolate substituent effects .
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .
Meta-analyses of PubChem BioAssay data (AID 504904) can contextualize results .
Q. How can computational modeling predict hydrogen bonding and crystal packing behavior?
- Methodological Answer :
- DFT Calculations : Gaussian 16 at B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential surfaces to predict H-bond donors/acceptors .
- Crystal Packing : Mercury (CCDC) visualizes π-π stacking (3.8–4.2 Å) and van der Waals interactions. For example, the nitro group often forms C–H···O interactions with adjacent phenyl rings .
- Polymorphism Screening : Slurry experiments in ethyl acetate/hexane identify stable forms, validated via PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
